

Technical Guide: *cis*-2-Heptene (CAS Number: 6443-92-1)

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Compound of Interest

Compound Name: *cis*-2-Heptene

Cat. No.: B123394

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ***cis*-2-Heptene**, a valuable alkene in organic synthesis. The document confirms the Chemical Abstracts Service (CAS) number as 6443-92-1 and presents a detailed summary of its chemical and physical properties. This guide includes representative experimental protocols for the stereoselective synthesis of ***cis*-2-Heptene** from 2-heptyne, along with methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is systematically organized into tables for clarity and ease of comparison. Furthermore, key experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the processes involved.

Introduction

***cis*-2-Heptene**, with the confirmed CAS number 6443-92-1, is an acyclic olefin with the molecular formula C_7H_{14} .^{[1][2]} As a seven-carbon alkene, the "cis" or "(Z)" configuration of the double bond between the second and third carbon atoms imparts specific chemical reactivity and physical properties that are distinct from its trans-isomer.^[2] This makes it a useful intermediate in various organic syntheses. This guide serves as a technical resource, consolidating critical data and experimental methodologies relevant to the handling and application of ***cis*-2-Heptene** in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **cis-2-Heptene** is presented in Table 1. This data has been compiled from various reputable chemical suppliers and databases.

Table 1: Physicochemical Properties of **cis-2-Heptene**

Property	Value
CAS Number	6443-92-1
Molecular Formula	C ₇ H ₁₄ [2]
Molecular Weight	98.19 g/mol [1][3]
Appearance	Colorless liquid
Boiling Point	98-99 °C[3]
Density	0.708 g/mL at 25 °C[3]
Refractive Index (n _{20/D})	1.407[3]
Solubility	Insoluble in water; Soluble in acetone, alcohol, benzene, chloroform, and ether.[2][4]
Vapor Pressure	87 mmHg at 37.7 °C[3]
Flash Point	-6 °C (21.2 °F) - closed cup[3]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of **cis-2-Heptene**.

Synthesis of **cis-2-Heptene** via Partial Hydrogenation of 2-Heptyne

The stereoselective synthesis of **cis-2-Heptene** can be achieved through the partial hydrogenation of 2-heptyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on

calcium carbonate poisoned with lead). This method ensures the syn-addition of hydrogen across the alkyne triple bond, yielding the desired cis-alkene.

Materials:

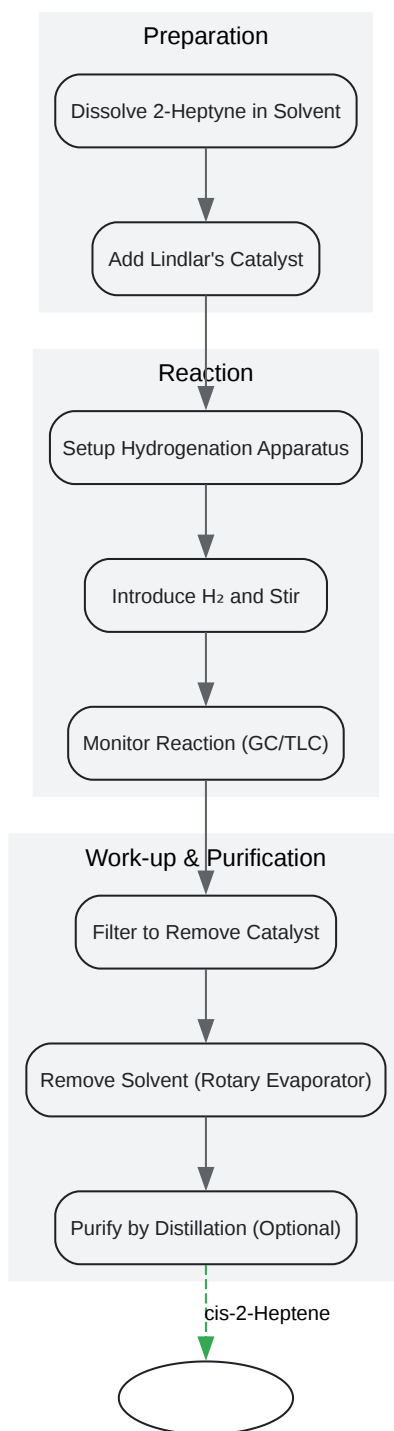
- 2-Heptyne
- Lindlar's catalyst (5% Pd on CaCO_3 , poisoned with lead)
- Hydrogen gas (H_2)
- Hexane (anhydrous)
- Methanol (anhydrous)
- Round-bottom flask
- Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptyne in a suitable solvent such as anhydrous hexane or methanol.
- **Catalyst Addition:** Carefully add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne.
- **Hydrogenation:** Securely attach the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then introduce hydrogen gas. For a simple laboratory setup, a balloon filled with hydrogen can be used. For larger scales or higher pressures, a Parr hydrogenator is recommended.

- **Reaction Monitoring:** Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-hydrogenation to heptane.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter cake with a small amount of the solvent used in the reaction to ensure complete recovery of the product.
- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification (if necessary):** The crude **cis-2-Heptene** can be purified by distillation if required to remove any minor impurities.

Workflow for cis-2-Heptene Synthesis

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Caption: A flowchart illustrating the key steps in the synthesis of **cis-2-Heptene**.

Spectroscopic Characterization

Objective: To confirm the structure and stereochemistry of **cis-2-Heptene**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)

Sample Preparation:

- Prepare a solution by dissolving approximately 10-20 mg of the purified **cis-2-Heptene** in about 0.6-0.7 mL of CDCl_3 .
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Spectroscopy Parameters (Representative):

- Pulse Program: Standard single-pulse experiment
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0-10 ppm
- Number of Scans: 16
- Relaxation Delay: 1 s

^{13}C NMR Spectroscopy Parameters (Representative):

- Pulse Program: Proton-decoupled pulse program
- Solvent: CDCl_3

- Temperature: 298 K
- Spectral Width: 0-150 ppm
- Number of Scans: 1024
- Relaxation Delay: 2 s

Expected Chemical Shifts: The cis-configuration will influence the chemical shifts of the vinylic protons and carbons compared to the trans-isomer. The coupling constant (J-coupling) between the vinylic protons is characteristically smaller for cis-alkenes (typically 6-12 Hz) than for trans-alkenes (typically 12-18 Hz).

Objective: To identify the functional groups present in **cis-2-Heptene**, particularly the C=C double bond.

Instrumentation:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **cis-2-Heptene** liquid directly onto the ATR crystal.
- Acquire the sample spectrum.

FTIR-ATR Parameters (Representative):

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Expected Absorptions:

- C-H stretch (alkenyl): $\sim 3020\text{-}3000\text{ cm}^{-1}$
- C-H stretch (alkyl): $\sim 2960\text{-}2850\text{ cm}^{-1}$
- C=C stretch: $\sim 1650\text{ cm}^{-1}$ (This peak may be weak for symmetrically substituted cis-alkenes)
- C-H bend (cis-alkene): A characteristic absorption around $730\text{-}665\text{ cm}^{-1}$

Objective: To assess the purity of **cis-2-Heptene** and confirm its molecular weight.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Autosampler
- GC column (e.g., a non-polar column like DB-5ms or HP-5ms)

Sample Preparation:

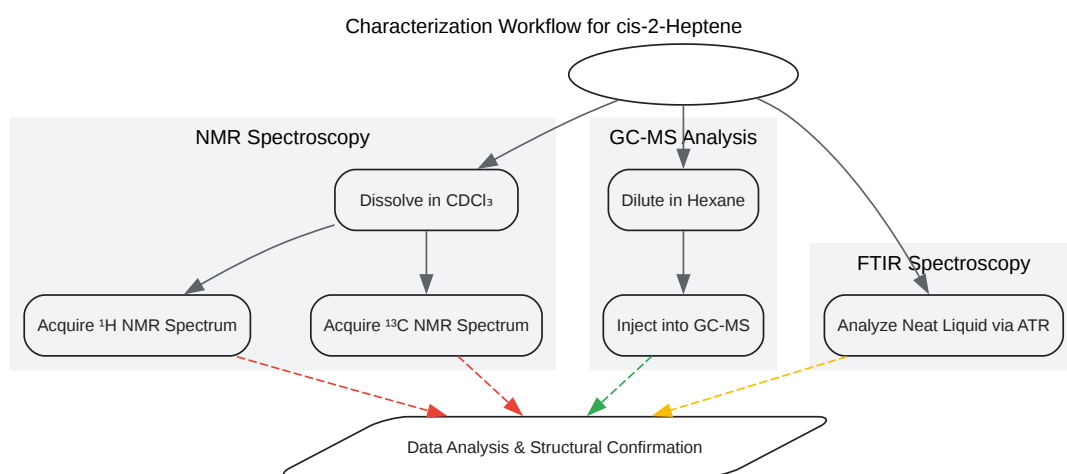
- Prepare a dilute solution of **cis-2-Heptene** (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
- Transfer the solution to a 2 mL GC vial.

GC-MS Parameters (Representative):

- Injection Volume: 1 μL
- Inlet Temperature: $250\text{ }^{\circ}\text{C}$
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes
- Ramp: 10 °C/min to 150 °C
- Hold: 2 minutes at 150 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: 35-200 amu

Expected Results: The gas chromatogram should show a single major peak corresponding to **cis-2-Heptene**, indicating its purity. The mass spectrum of this peak will show the molecular ion (M^+) at $m/z = 98$, along with a characteristic fragmentation pattern for a C_7 alkene.



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Caption: An overview of the analytical workflow for the characterization of **cis-2-Heptene**.

Reactivity and Applications

cis-2-Heptene undergoes typical alkene reactions, making it a versatile intermediate in organic synthesis. Its primary reactivity is centered around the electron-rich carbon-carbon double bond.

Key Reactions:

- **Epoxidation:** It can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide.
- **Addition Reactions:** It readily undergoes addition reactions with halogens, hydrogen halides, and water (under acidic conditions).
- **Polymerization:** Like other alkenes, it can be used in polymerization reactions.

Applications:

- **Synthesis of Fine Chemicals:** It serves as a starting material or intermediate in the synthesis of more complex organic molecules. For example, it has been used in the synthesis of bis(10-phenoxathiiniumyl)alkane adducts.
- **Research:** It is utilized in mechanistic studies of chemical reactions, such as investigating the kinetics of epoxidation.

Safety and Handling

cis-2-Heptene is a highly flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.^{[3][4]} It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has confirmed the CAS number of **cis-2-Heptene** as 6443-92-1 and provided a detailed summary of its properties, along with representative experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The structured presentation of quantitative data and the visual representation of workflows aim to enhance the practical application of this information in a laboratory setting.

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